molecular formula C27H26N2O5S B2863240 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-92-7

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2863240
CAS No.: 900136-92-7
M. Wt: 490.57
InChI Key: SKOFFNRBXBTBSA-UHFFFAOYSA-N
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Description

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and an anthracene-9,10-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperazine compounds

Scientific Research Applications

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity. The anthracene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has been studied for its potential as an acetylcholinesterase inhibitor.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-phenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione): Similar in structure but with different substituents on the piperazine ring.

Uniqueness

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the presence of the p-Tolyloxy group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-19-6-8-20(9-7-19)34-17-16-28-12-14-29(15-13-28)35(32,33)21-10-11-24-25(18-21)27(31)23-5-3-2-4-22(23)26(24)30/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOFFNRBXBTBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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